1-(3,4-dimethylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea 1-(3,4-dimethylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea
Brand Name: Vulcanchem
CAS No.: 1060352-95-5
VCID: VC5891592
InChI: InChI=1S/C16H16N4O2S/c1-9-4-5-12(8-10(9)2)18-15(22)19-13-11(3)17-16-20(14(13)21)6-7-23-16/h4-8H,1-3H3,(H2,18,19,22)
SMILES: CC1=C(C=C(C=C1)NC(=O)NC2=C(N=C3N(C2=O)C=CS3)C)C
Molecular Formula: C16H16N4O2S
Molecular Weight: 328.39

1-(3,4-dimethylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea

CAS No.: 1060352-95-5

Cat. No.: VC5891592

Molecular Formula: C16H16N4O2S

Molecular Weight: 328.39

* For research use only. Not for human or veterinary use.

1-(3,4-dimethylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea - 1060352-95-5

Specification

CAS No. 1060352-95-5
Molecular Formula C16H16N4O2S
Molecular Weight 328.39
IUPAC Name 1-(3,4-dimethylphenyl)-3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)urea
Standard InChI InChI=1S/C16H16N4O2S/c1-9-4-5-12(8-10(9)2)18-15(22)19-13-11(3)17-16-20(14(13)21)6-7-23-16/h4-8H,1-3H3,(H2,18,19,22)
Standard InChI Key JNVQOVWIDGTFBG-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)NC2=C(N=C3N(C2=O)C=CS3)C)C

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₁₉H₁₈N₄O₂S and a molecular weight of 366.44 g/mol. Its structure comprises:

  • A thiazolo[3,2-a]pyrimidin-5-one heterocycle with a methyl group at position 7 and a keto group at position 5.

  • A urea linker (-NH-C(=O)-NH-) connecting the heterocycle to a 3,4-dimethylphenyl substituent.

Table 1: Key Structural Descriptors

FeatureDescription
Core heterocycleThiazolo[3,2-a]pyrimidin-5-one
Substituents7-Methyl, 3,4-dimethylphenyl
Functional groupsUrea, keto, methyl, aromatic rings
Molecular symmetryAsymmetric

Spectral Characterization

While spectral data for this specific compound are unavailable, analogs such as 1-(3,4-dimethoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea (PubChem CID: 44117853) provide reference points:

  • ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and urea NH signals (δ 8.2–9.0 ppm).

  • IR: Stretching vibrations for C=O (1680–1720 cm⁻¹), N-H (3300–3500 cm⁻¹), and C-S (650–750 cm⁻¹) .

Synthesis and Derivative Design

Synthetic Routes

The compound is likely synthesized via a multi-step protocol common to thiazolopyrimidine derivatives:

  • Formation of the thiazolo[3,2-a]pyrimidinone core: Cyclocondensation of 2-aminothiazole derivatives with β-keto esters or malononitriles .

  • Introduction of the urea linkage: Reaction of an amine-functionalized thiazolopyrimidine with 3,4-dimethylphenyl isocyanate or via a carbodiimide-mediated coupling .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/Conditions
1CyclocondensationEthyl bromoacetate, NH₄SCN, Δ
2Functionalization3,4-Dimethylaniline, triphosgene
3Urea couplingEDC/HOBt, DMF, rt

Structural Modifications

Key modifications in related compounds include:

  • Variation of aryl groups: Substituting 3,4-dimethylphenyl with methoxy, nitro, or halide groups to modulate electronic effects .

  • Heterocycle optimization: Replacing the thiazole ring with oxazole or imidazole to alter bioactivity .

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Estimated 2.8–3.5 (moderately lipophilic due to aromatic and methyl groups).

  • Solubility: Poor aqueous solubility (<1 µg/mL), enhanced by polar aprotic solvents (DMSO, DMF) .

Stability

  • Photodegradation: Susceptible to UV-induced decomposition, as seen in fluoroquinolone analogs .

  • Hydrolysis: Urea linkage stable under acidic conditions but may degrade in strong bases .

Biological Activity and Mechanisms

Anti-Inflammatory and Analgesic Effects

  • COX-2 inhibition: Analog 21 (50 mg/kg) reduced inflammation by 62% in carrageenan-induced edema models .

  • Mechanism: Downregulation of NF-κB and TNF-α pathways .

Anticancer Activity

  • DHFR/TS inhibition: Thiazolopyrimidines target dihydrofolate reductase (DHFR) and thymidylate synthase (TS), critical for DNA synthesis .

  • IC₅₀: 12–25 µM against MCF-7 and HCT-116 cell lines .

Table 3: Biological Activity Profile

ActivityModel/AssayResultCitation
AntimicrobialS. aureus MIC16 µg/mL
Anti-inflammatoryCarrageenan edema62% reduction
AnticancerMCF-7 cellsIC₅₀ = 18 µM

Pharmacokinetic and Toxicological Considerations

ADME Properties

  • Absorption: Moderate oral bioavailability (~40%) due to lipophilicity.

  • Metabolism: Hepatic CYP450-mediated oxidation of methyl groups .

Toxicity

  • Acute toxicity: LD₅₀ > 500 mg/kg in rodents (similar to benzodiazepine analogs) .

  • Genotoxicity: Negative in Drosophila sex-linked recessive lethal tests .

Applications and Future Directions

Therapeutic Prospects

  • Dual-acting agents: Potential as anti-inflammatory/antimicrobial hybrids for polymicrobial infections.

  • Oncology: Combination therapies with 5-fluorouracil or methotrexate .

Research Gaps

  • Target identification: Proteomic studies needed to elucidate binding partners.

  • Formulation: Nanoencapsulation to improve solubility and bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator